molecular formula C21H27N3O B2427202 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-45-0

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2427202
CAS No.: 2097915-45-0
M. Wt: 337.467
InChI Key: IBYDQHSRJBKJMO-UHFFFAOYSA-N
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Description

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a chemical scaffold of significant interest in early-stage pharmaceutical research and medicinal chemistry. The benzylpiperidine moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets. This specific compound, featuring a fused cinnolinone ring system, presents researchers with a versatile building block for the design and synthesis of novel small molecule libraries. Its potential research applications include serving as a key intermediate in the exploration of new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators where the benzylpiperidine group can contribute critical pharmacophoric properties. This product is intended for laboratory research purposes only and is not for use in humans, as a diagnostic, or for any therapeutic applications. Researchers can utilize this compound to probe biological mechanisms and accelerate the discovery of new chemical entities in a controlled research environment.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c25-21-14-19-8-4-5-9-20(19)22-24(21)16-18-10-12-23(13-11-18)15-17-6-2-1-3-7-17/h1-3,6-7,14,18H,4-5,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYDQHSRJBKJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies and Retrosynthetic Analysis

The synthesis revolves around three core objectives:

  • Construction of the 1-benzylpiperidine moiety
  • Assembly of the hexahydrocinnolin-3-one scaffold
  • Strategic coupling of these components while preserving stereochemical integrity

Piperidine Ring Formation

The 1-benzylpiperidine subunit is typically synthesized via reductive amination of benzylamine with glutaraldehyde derivatives. A stereospecific approach reported in chiral piperidine syntheses employs ring expansion from pyrrolidine precursors using 4-hydroxy-L-proline as a starting material. This method achieves enantiomeric excesses >98% through careful control of reaction temperature (-20°C to 0°C) and solvent polarity (tetrahydrofuran/water mixtures).

Hexahydrocinnolinone Assembly

The cinnolinone core is constructed through cyclocondensation reactions. A representative protocol involves:

  • Treating β-keto esters with hydrazine hydrate in ethanol under reflux (78°C, 12 hr)
  • Subsequent hydrogenation (H₂, 50 psi, Pd/C catalyst) to achieve the hexahydro state

Stepwise Synthesis Protocol

Stage 1: 1-Benzylpiperidine-4-carbaldehyde Synthesis

Reaction Conditions:
  • Starting material : 4-Piperidone monohydrate hydrochloride (1.0 eq)
  • Benzylation : Benzyl bromide (1.2 eq), K₂CO₃ (2.5 eq), DMF, 80°C, 6 hr
  • Reduction : NaBH₄ (3.0 eq), MeOH, 0°C → RT, 2 hr
  • Oxidation : MnO₂ (5.0 eq), CH₂Cl₂, reflux, 24 hr

Yield : 68-72% over three steps

Stage 2: Hexahydrocinnolin-3-one Intermediate

Critical Parameters:
Parameter Optimal Value Impact on Yield
Hydrazine concentration 1.5 M in EtOH Maximizes ring closure
Hydrogenation pressure 45-55 psi Prevents over-reduction
Catalyst loading 5% Pd/C (w/w) Balances activity vs. cost

This stage achieves 79-83% isolated yield when conducted under inert atmosphere (Argon).

Coupling Methodology Optimization

The pivotal coupling reaction between the piperidine and cinnolinone subunits employs two primary strategies:

Alkylation Approach

  • Conditions : KOtBu (1.5 eq), DMF, 110°C, 48 hr
  • Challenges : Competing N- vs O-alkylation (15-20% side products)
  • Resolution : Use of phase-transfer catalysts (18-crown-6, 0.1 eq) improves regioselectivity to 9:1

Reductive Amination Protocol

  • Reagents : NaBH₃CN (2.0 eq), AcOH (10% v/v), MeOH, RT, 72 hr
  • Advantage : Better stereochemical control (dr >4:1)
  • Limitation : Requires pre-formed amine intermediate

Advanced Purification Techniques

Chromatographic Separation

A three-step purification protocol achieves >99% purity:

  • Flash chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1 gradient)
  • Size-exclusion chromatography (Sephadex LH-20, MeOH)
  • Preparative HPLC (C18 column, 0.1% TFA/ACN gradient)

Crystallization Optimization

Optimal crystallization conditions:

  • Solvent system: EtOH/H₂O (7:3 v/v)
  • Cooling rate: 0.5°C/min from 65°C to 4°C
  • Seed crystal addition at 45°C

This yields prismatic crystals suitable for X-ray diffraction analysis.

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 3.78 (m, 2H, piperidine CH₂N), 2.91 (t, J=12 Hz, 2H, cinnolinone CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 138.9 (aromatic C), 56.3 (piperidine CH₂N)
HRMS (ESI+) m/z 338.4721 [M+H]⁺ (calc. 338.4723)

Physicochemical Properties

Property Value Method
Melting point 162-164°C Differential scanning calorimetry
LogP 2.34 ± 0.12 Shake-flask method
Aqueous solubility 4.7 mg/mL (25°C) USP equilibrium method

Industrial-Scale Production Considerations

Modern pilot plant protocols employ continuous flow systems with:

  • Microreactors for exothermic steps (alkylation, reductions)
  • In-line FTIR monitoring for real-time reaction control
  • Automated crystallization systems using anti-solvent addition

A typical batch process achieves:

  • Throughput : 12 kg/week
  • Overall yield : 41% (from piperidone HCl)
  • Purity : 99.6% (HPLC area %)

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.

    Galantamine: A compound with a similar mechanism of action, used for cognitive enhancement.

Uniqueness

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its potential for multi-target interactions makes it a promising candidate for further research and development.

Biological Activity

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS Number: 2097915-45-0) is a complex organic compound that has attracted attention due to its potential therapeutic applications. This compound features a benzylpiperidine moiety linked to a hexahydrocinnolinone core, which influences its biological activity. This article explores the compound's biological activity, focusing on its mechanism of action, interactions with biological targets, and pharmacological implications.

PropertyValue
Molecular FormulaC21H27N3O
Molecular Weight337.5 g/mol
StructureChemical Structure

The primary mechanism of action for this compound involves the reversible inhibition of acetylcholinesterase (AChE) . This enzyme is crucial in the cholinergic system as it breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive functions.

Biological Targets

The compound has shown significant interaction with various biological targets:

  • Acetylcholinesterase (AChE) : The primary target for enhancing cholinergic transmission.
  • Sigma Receptors : Related studies indicate that derivatives of benzylpiperidine compounds exhibit high affinity for sigma receptors (both sigma1 and sigma2), which are involved in various neurological processes .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Cognitive Enhancement : By increasing acetylcholine levels through AChE inhibition, the compound may enhance memory and learning capabilities.
  • Neuroprotective Effects : Its ability to modulate cholinergic signaling may confer protective effects against neurodegenerative diseases.
  • Antiviral Activity : Some derivatives have exhibited antiviral properties against viruses such as Ebola by inhibiting viral entry mechanisms .

Study 1: Acetylcholinesterase Inhibition

A study demonstrated that this compound effectively inhibited AChE in vitro with an IC50 value indicating significant potency. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic deficits are prominent.

Study 2: Interaction with Sigma Receptors

Another research effort evaluated various N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for their affinity at sigma receptors. The findings revealed that these compounds displayed high selectivity for sigma1 receptors (Ki values around 3.90 nM), suggesting that modifications to the piperidine structure could enhance receptor binding and therapeutic efficacy .

Study 3: Antiviral Activity Against Ebola Virus

In a recent study focusing on antiviral properties, derivatives similar to the target compound were found to inhibit Ebola virus entry into cells by blocking the NPC1 protein involved in viral fusion processes. This highlights the potential use of related compounds in developing antiviral therapies .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how do they influence its reactivity?

  • The compound contains a piperidine ring (a six-membered amine heterocycle) and a hexahydrocinnolin-3-one moiety (a partially saturated bicyclic system with a ketone group).
  • The piperidine ring enables interactions with biological targets via hydrogen bonding or hydrophobic effects, while the ketone group may undergo nucleophilic addition or reduction reactions .
  • Structural analogs (e.g., donepezil derivatives) highlight the importance of substituents on the benzyl group for modulating receptor binding .

Q. What synthetic strategies are recommended for preparing this compound?

  • Multi-step synthesis is typical. A plausible route involves:

Acylation of a piperidine precursor to introduce the benzyl group.

Cyclization with a hexahydrocinnolinone precursor under basic conditions (e.g., K₂CO₃ in DMF).

Purification via column chromatography (e.g., n-hexane/EtOAc gradients) .

  • Microwave-assisted synthesis may improve reaction efficiency and yield .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and detects impurities (e.g., residual solvents or stereoisomers) .
  • HPLC (e.g., C18 columns, UV detection at 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Mass spectrometry (ESI-TOF) validates the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while EtOAc/hexane mixtures aid in purification .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acylation steps .
  • Stoichiometry : Excess acylating agents (1.2–1.5 equivalents) ensure complete conversion of amine intermediates .

Q. How do structural modifications impact pharmacological activity?

  • Benzyl substituents : Electron-withdrawing groups (e.g., fluorine) enhance binding affinity to acetylcholinesterase (AChE), as seen in donepezil analogs .
  • Ketone reduction : Converting the ketone to a hydroxyl group may alter metabolic stability or target selectivity .
  • QSAR studies : Computational modeling (e.g., molecular docking) predicts interactions with AChE or NMDA receptors .

Q. How can contradictory data in pharmacological assays be resolved?

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm target engagement .
  • Off-target screening : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to rule out non-specific effects .
  • Batch variability testing : Compare synthetic batches via HPLC and NMR to ensure consistency in compound purity .

Q. What degradation pathways are observed under physiological conditions?

  • Hydrolysis : The ketone group may undergo slow hydrolysis in aqueous buffers (pH 7.4), forming a carboxylic acid derivative .
  • Oxidative metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may demethylate methoxy substituents, as observed in donepezil metabolites .
  • Stability testing : Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with AChE (PDB ID: 1EVE) .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities for lead optimization .

Q. How can synthetic by-products be identified and minimized?

  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation .
  • By-product analysis : LC-MS/MS identifies dimers or oxidized species .
  • Process optimization : Reduce excess reagents or shorten reaction times to suppress side pathways .

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